3-Iodo-4-phenylphenanthrene
Description
3-Iodo-4-phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene core substituted with an iodine atom at position 3 and a phenyl group at position 3. The phenanthrene scaffold confers rigidity and extended π-conjugation, while the iodine and phenyl substituents modulate electronic properties and reactivity. This compound is of interest in materials science, particularly for applications in organic electronics (e.g., OLEDs, conductive polymers) and as a precursor in cross-coupling reactions due to the iodine atom’s utility in Suzuki, Ullmann, or Stille couplings .
Properties
Molecular Formula |
C20H13I |
|---|---|
Molecular Weight |
380.2g/mol |
IUPAC Name |
3-iodo-4-phenylphenanthrene |
InChI |
InChI=1S/C20H13I/c21-18-13-12-16-11-10-14-6-4-5-9-17(14)19(16)20(18)15-7-2-1-3-8-15/h1-13H |
InChI Key |
NZLGZPHDDSOULT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=C2C4=CC=CC=C4C=C3)I |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=C2C4=CC=CC=C4C=C3)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Effects
The table below summarizes key structural and functional differences between 3-Iodo-4-phenylphenanthrene and analogous compounds:
Key Observations:
- Halogen Influence : The iodine atom in 3-Iodo-4-phenylphenanthrene offers distinct advantages over chlorine in 3-chloro-N-phenyl-phthalimide. Iodine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitutions and facilitate transition metal-mediated couplings, critical for constructing conjugated polymers . Chlorine, while cost-effective, is less reactive in such contexts.
- In contrast, the nitro group in 3-Iodo-4-nitrophenol is a strong electron-withdrawing group (EWG), directing electrophilic substitutions to specific positions and enabling reduction to amines for pharmaceutical intermediates .
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